N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-12-11-16(13-7-9-15(20)10-8-13)24-19(23)17(12)21-18(22)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFJVLGULJDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-bromobenzaldehyde with acetylacetone to form the 4-bromophenyl-4-methyl-2-oxopyran intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxopyran ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyran Derivatives
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzamide (CAS 62955-78-6)
- Structural Differences : Replaces bromine with chlorine at the phenyl ring and lacks the 4-methyl group on the pyran ring.
- Molecular Weight : ~341.7 g/mol (lower due to Cl vs. Br).
- Properties : Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce binding affinity in hydrophobic biological targets.
- Applications: Not explicitly stated, but chloro derivatives are often explored in medicinal chemistry for improved metabolic stability .
N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide (Broflanilide)
- Structural Differences : A complex benzamide insecticide with multiple halogen (Br, F) and trifluoromethyl groups.
- Molecular Weight : ~683.3 g/mol (significantly higher due to fluorinated substituents).
- Applications : Used as a pesticide, highlighting how halogenation patterns (e.g., perfluorinated groups) enhance metabolic resistance and target specificity .
Antiviral and Anticoronavirus Analogs
(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22)
Anti-Osteosarcoma Triazole-Benzamide Hybrids
N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)substituted phenyl)benzamide derivatives (4a-h)
- Structural Differences : Incorporates a triazole-acryloyl linker instead of a pyran ring.
- Bioactivity: Demonstrated kinase inhibitory activity, with substituents on the benzamide influencing potency. For example, electron-withdrawing groups (e.g., -NO₂) enhance activity .
Fluorinated Chromenone Derivatives
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences : Features a chromen-4-one core and fluorophenyl groups.
- Properties : Fluorine atoms increase electronegativity and metabolic stability. Melting point: 175–178°C; mass: 589.1 (M⁺+1) .
- Comparison : Fluorine’s strong electron-withdrawing effects may enhance binding to polar targets compared to bromine’s hydrophobic effects in the target compound .
Physicochemical and Bioactivity Data Table
Key Insights and Challenges
- Data Gaps: Direct bioactivity data for the target compound are absent; inferences rely on analogs.
- Synthetic Considerations: The methyl group may require tailored synthesis routes, such as methyl-substituted pyran precursors or protective group strategies, compared to non-methylated analogs .
Biological Activity
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical implications based on recent research findings.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C17H16BrN
- Molecular Weight : 328.22 g/mol
- IUPAC Name : N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzamide
Research indicates that this compound functions primarily as an inhibitor of specific enzymes, particularly those involved in neurodegenerative diseases and cancer. Its mechanism appears to involve the modulation of acetylcholinesterase (AChE) and β-secretase (BACE1) activities, which are crucial in Alzheimer's disease pathology.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition :
- AChE is essential for neurotransmitter regulation. Inhibition can enhance cholinergic transmission, beneficial in Alzheimer's treatment.
- Recent studies have shown that derivatives similar to this compound exhibit IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating significant inhibitory potential .
- β-secretase (BACE1) Inhibition :
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- The compound was tested against non-small cell lung cancer (NSCLC) cell lines, showing IC50 values ranging from 1.25 to 2.31 μM, indicating effective cytotoxicity .
Study 1: Enzyme Inhibition Profile
A comparative study evaluated the inhibitory effects of several benzamide derivatives on AChE and BACE1:
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) |
|---|---|---|
| This compound | 1.57 | 9.01 |
| Donepezil (reference) | 0.046 | - |
| Quercetin (reference) | - | 4.89 |
This table illustrates the relative potency of this compound compared to established inhibitors.
Study 2: Anticancer Efficacy
In another study focusing on NSCLC:
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
The data indicates that the compound effectively inhibits growth across multiple NSCLC lines, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling a bromophenyl-substituted pyranone intermediate with benzamide derivatives under catalytic conditions. Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents), solvent selection (e.g., DMF or THF for polar intermediates), and temperature (60–80°C for 12–24 hours). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improves purity. Parallel monitoring with TLC and HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and benzamide groups) and pyranone carbonyl signals (δ 165–170 ppm). Splitting patterns distinguish substituent positions.
- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and pyranone lactone (1720–1750 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 414.2). Cross-reference with HRMS for isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) at 10–100 µM concentrations. Parallel enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits (e.g., ADP-Glo™ for kinases) can identify mechanistic pathways. Include positive controls (e.g., staurosporine for apoptosis) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility at scale. Use continuous flow reactors with immobilized catalysts (e.g., Pd/C for coupling steps) to enhance efficiency. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. For purification, switch to preparative HPLC with C18 columns and optimize gradient elution (acetonitrile/water + 0.1% TFA). Conduct stress testing (e.g., heat, light) to identify degradation pathways and adjust storage conditions (e.g., inert atmosphere, −20°C) .
Q. How should contradictory literature data on biological activity be resolved?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Propose:
- Reproducibility Studies : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
- Purity Reassessment : Use orthogonal methods (e.g., DSC for melting point consistency; elemental analysis for C/H/N/Br ratios).
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. Contradictory enzyme inhibition data may require crystallography (e.g., X-ray co-crystallization) to confirm binding modes .
Q. What strategies can elucidate the role of the 4-bromophenyl group in structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Replace bromine with Cl, F, or methyl groups to assess electronic effects.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and H-bonding interactions.
- Biological Testing : Compare analogs in assays targeting specific enzymes (e.g., HDACs or kinases). A >50% drop in activity upon bromine removal suggests critical hydrophobic/halogen bonding interactions .
Q. Which crystallographic techniques are suitable for resolving its 3D structure, and what insights can they provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow vapor diffusion (e.g., dichloromethane/pentane). Refinement with SHELXL reveals bond angles (e.g., C-Br bond length ~1.89 Å) and packing motifs. Compare with Cambridge Structural Database entries (e.g., 4-bromo-N-phenylbenzamide analogs) to identify conformational flexibility. Data can rationalize solubility differences or polymorph stability .
Q. How can advanced enzyme inhibition assays be designed to study its mechanism of action?
- Methodological Answer : Use kinetic assays (e.g., SPR or ITC) to measure binding affinity (KD) and thermodynamics. For time-dependent inhibition, pre-incubate the compound with enzymes (e.g., 30 min at 37°C) before adding substrates. Combine with mutagenesis (e.g., Ala-scanning of catalytic residues) to pinpoint interaction sites. Validate with in silico docking (AutoDock Vina) using PDB structures (e.g., 3F81 for kinase targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
